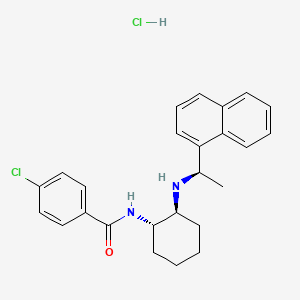

Calhex 231 hydrochloride

Übersicht

Beschreibung

Calhex 231 hydrochloride is a potent negative allosteric modulator . It blocks increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR transiently Ca2±sensing receptor . It can be used in the study of traumatic hemorrhagic shock (THS) and diabetic cardiomyopathy (DCM) .

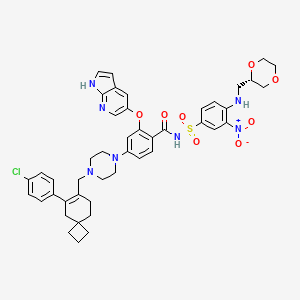

Molecular Structure Analysis

The empirical formula of Calhex 231 hydrochloride is C25H27ClN2O · HCl . Its molecular weight is 443.41 . The IUPAC name is 4-chloro-N-[(1S,2R)-2-[[1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide .Physical And Chemical Properties Analysis

Calhex 231 hydrochloride is a white to beige powder . It is soluble in DMSO at a concentration of 15 mg/mL . It should be stored in a desiccated condition at -20°C .Wissenschaftliche Forschungsanwendungen

Calcium-Sensing Receptor (CaSR) Antagonist

Calhex 231 acts as a negative allosteric modulator of the CaSR. By blocking calcium-induced accumulation of inositol phosphate, it impacts cellular signaling pathways mediated by this receptor. Researchers have explored its effects in several areas:

- Hearing Research : In rat studies, Calhex 231 was used to assess its impact on hearing .

- Blood Pressure Regulation : Investigations in spontaneous hypertensive rats (SHRs) evaluated its effect on blood pressure levels .

- Zebrafish Acoustic Response Bias : Calhex 231 was tested for its influence on acoustic response bias in zebrafish .

Traumatic Hemorrhagic Shock (THS) and Diabetic Cardiomyopathy (DCM)

Calhex 231 hydrochloride has been studied as a potent negative allosteric modulator that blocks increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR transiently. This property makes it relevant for research related to traumatic hemorrhagic shock and diabetic cardiomyopathy .

Wirkmechanismus

Target of Action

Calhex 231 hydrochloride is a potent negative allosteric modulator . Its primary target is the Calcium-Sensing Receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a fundamental role in extracellular calcium homeostasis in humans .

Mode of Action

Calhex 231 hydrochloride interacts with its target, the CaSR, by blocking the increases in inositol phosphates elicited by activating the human wild-type CaSR . It does this with an IC50 value of 0.39 μM .

Biochemical Pathways

Calhex 231 hydrochloride affects several biochemical pathways. It inhibits the Itch-ubiquitin proteasome and Transforming Growth Factor-β1 (TGF-β1)/Smads pathways . This inhibition results in the depression of the proliferation of cardiac fibroblasts and the reduction of collagen deposition .

Pharmacokinetics

It is soluble in dmso up to 15 mg/ml , which may influence its absorption and distribution in the body.

Result of Action

The action of Calhex 231 hydrochloride results in several molecular and cellular effects. It has been found to alleviate glucose-induced myocardial fibrosis . It also improves vascular function by inhibiting oxidative stress and miR-208a-mediated mitochondrial fission .

Action Environment

Safety and Hazards

Calhex 231 hydrochloride is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . For safe handling, ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .

Eigenschaften

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPHZSFSFANQIS-GRFVZBLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calhex 231 hydrochloride | |

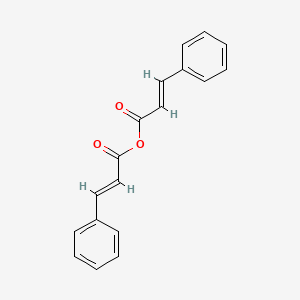

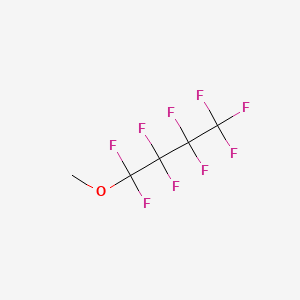

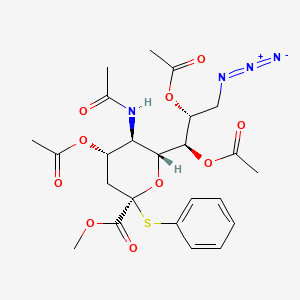

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

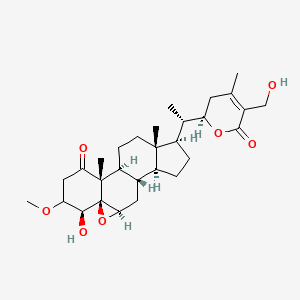

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)